molecular formula C14H15N3O B2394549 N-[1-(1-Phenylethyl)pyrazol-4-yl]prop-2-enamide CAS No. 2361642-79-5

N-[1-(1-Phenylethyl)pyrazol-4-yl]prop-2-enamide

Cat. No.: B2394549
CAS No.: 2361642-79-5
M. Wt: 241.294
InChI Key: CLUCXCBHKLBPCW-UHFFFAOYSA-N
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Description

N-[1-(1-Phenylethyl)pyrazol-4-yl]prop-2-enamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a phenylethyl group and a prop-2-enamide moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-Phenylethyl)pyrazol-4-yl]prop-2-enamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution with Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyrazole ring is treated with phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of Prop-2-enamide Moiety: The final step involves the reaction of the substituted pyrazole with acryloyl chloride in the presence of a base such as triethylamine to form the prop-2-enamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-Phenylethyl)pyrazol-4-yl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond in the prop-2-enamide moiety.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated amides.

    Substitution: Formation of halogenated or nitro-substituted pyrazoles.

Scientific Research Applications

N-[1-(1-Phenylethyl)pyrazol-4-yl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1-Phenylethyl)pyrazol-4-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2-Phenylethyl)pyrazol-4-yl]prop-2-enamide: Similar structure but with a different substitution pattern on the pyrazole ring.

    N-[1-(1-Phenylethyl)pyrazol-4-yl]but-2-enamide: Similar structure but with a different alkyl chain length in the amide moiety.

Uniqueness

N-[1-(1-Phenylethyl)pyrazol-4-yl]prop-2-enamide is unique due to its specific substitution pattern and the presence of both a phenylethyl group and a prop-2-enamide moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

N-[1-(1-phenylethyl)pyrazol-4-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-3-14(18)16-13-9-15-17(10-13)11(2)12-7-5-4-6-8-12/h3-11H,1H2,2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUCXCBHKLBPCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C=C(C=N2)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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